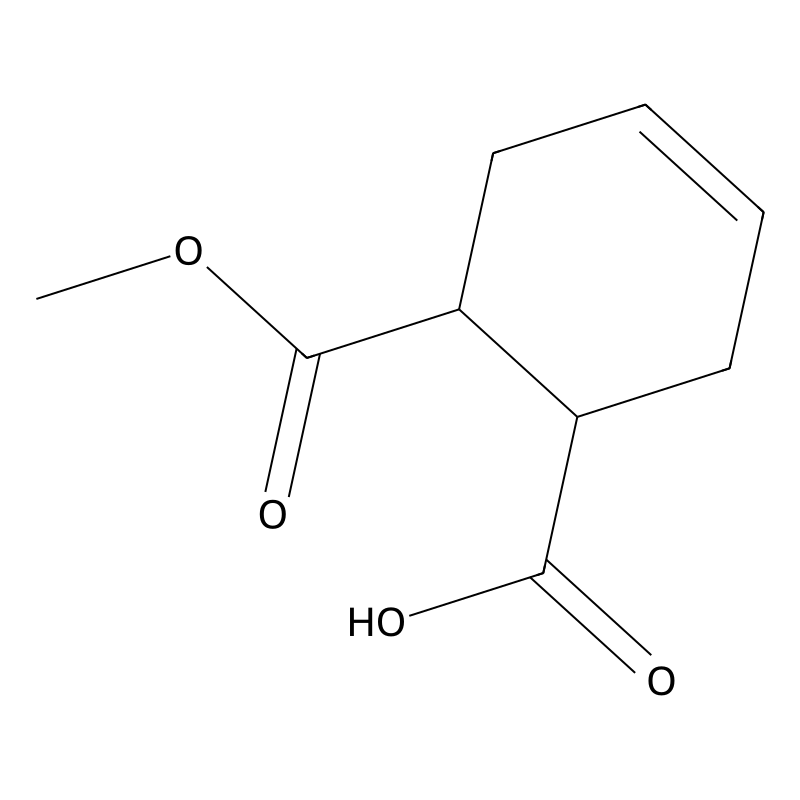(1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
(1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid is a chiral compound characterized by a cyclohexene ring with methoxycarbonyl and carboxylic acid substituents. Its molecular formula is , and it has garnered significant interest in organic chemistry and pharmaceutical research due to its unique structural properties and potential applications in various chemical syntheses and biological studies . The compound exhibits stereochemical specificity, which is crucial for its reactivity and biological activity.
Synthesis and Asymmetric Catalysis
The unique chiral structure of (-)-carvonolic acid makes it a valuable building block for the synthesis of other chiral molecules. Researchers are exploring its use as a chiral pool starting material in asymmetric catalysis, a technique for creating enantiomerically pure compounds. Studies have demonstrated its effectiveness in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals. PubChem, National Institutes of Health: )
Medicinal Chemistry and Drug Discovery
The potential biological activity of (-)-carvonolic acid itself is also under investigation. Preliminary research suggests it might possess antimicrobial and anti-inflammatory properties, although further studies are needed to confirm these effects and explore its potential as a therapeutic agent. Journal of Medicinal Chemistry, American Chemical Society:
Material Science and Biosensors
Recent research explores the potential of (-)-carvonolic acid in the development of functional materials. Its unique structure and properties might hold promise for applications in areas like biosensors and organic electronics. However, this field of research is still in its early stages, and further investigation is required to understand its full potential. RSC Advances, Royal Society of Chemistry:
- Oxidation: This can lead to the formation of cyclohex-3-enone derivatives.
- Reduction: This reaction produces cyclohex-3-enol derivatives.
- Substitution: Various substituted cyclohexene derivatives can be generated through nucleophilic substitution reactions involving the carboxylic acid group .
These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.
Research indicates that (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid may exhibit significant biological activities. Its derivatives are being explored for potential therapeutic applications, including:
- Anti-inflammatory properties: Some studies suggest that derivatives may inhibit inflammatory pathways.
- Anticancer activity: The compound's structure allows for interactions with biological targets involved in cancer progression.
- Enzyme interactions: It serves as a substrate or inhibitor in enzyme-catalyzed reactions, aiding in the study of metabolic pathways .
The synthesis of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid typically involves several steps:
- Starting Material: Cyclohexene is often used as the initial substrate.
- Carboxylation: The introduction of the carboxylic acid group can be achieved through carboxylation reactions, commonly using carbon dioxide under specific conditions (high pressure and temperature).
- Chiral Resolution: To isolate the desired enantiomer, techniques such as chiral chromatography or the use of chiral catalysts are employed .
In industrial settings, continuous flow reactors may be utilized to enhance yield and efficiency.
The applications of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid span several fields:
- Organic Synthesis: It acts as an intermediate in synthesizing complex organic molecules, including pharmaceuticals and natural products.
- Biological Research: The compound is used to investigate enzyme-catalyzed reactions and metabolic pathways involving cyclohexene derivatives.
- Industrial Use: It finds applications in producing polymers, agrochemicals, and specialty chemicals .
Interaction studies involving (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid focus on its binding affinity with various enzymes and receptors. The compound's functional groups allow it to participate in diverse biochemical pathways, influencing cellular processes. Understanding these interactions is crucial for elucidating its potential therapeutic mechanisms and optimizing its use in drug development .
Several compounds share structural similarities with (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid. A comparison highlights its unique attributes:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| (1S,6R)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid | 0.94 | Enantiomer with opposite stereochemistry |
| Cyclohex-3-enecarboxylic acid | 0.84 | Lacks methoxycarbonyl group |
| 6-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | 0.84 | Saturated analog with distinct reactivity |
| (1R,2S)-rel-Cyclohex-4-ene-1,2-dicarboxylic acid | 0.84 | Different functional groups affecting reactivity |
| (S)-Cyclohex-3-enecarboxylic acid | 0.84 | Different stereochemistry affecting biological activity |
The uniqueness of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid lies in its specific stereochemistry and functional groups that confer distinct reactivity and biological activity compared to its analogs .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








